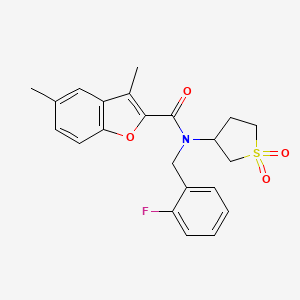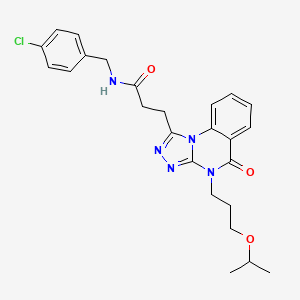![molecular formula C25H25N3O B11416616 N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide](/img/structure/B11416616.png)
N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents such as trimethyl orthoformate.
Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the 4-methylbenzyl and ethyl groups at the 1 and 2 positions, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
科学的研究の応用
N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its pharmacological activities.
作用機序
The mechanism of action of N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with enzymes and receptors involved in microbial growth, contributing to its antimicrobial properties .
類似化合物との比較
Similar Compounds
- N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide
- 1-(4-methylbenzyl)-1H-benzimidazole
Uniqueness
N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzimidazole derivatives. Its combination of the 4-methylbenzyl and phenylacetamide groups may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
特性
分子式 |
C25H25N3O |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
N-[1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C25H25N3O/c1-18-12-14-21(15-13-18)17-28-23-11-7-6-10-22(23)27-25(28)19(2)26-24(29)16-20-8-4-3-5-9-20/h3-15,19H,16-17H2,1-2H3,(H,26,29) |
InChIキー |
RFQFYZJYXOIUOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)NC(=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl {2-[(4-fluorobenzyl)amino]-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B11416535.png)
![3-hydroxy-7-(4-methoxyphenyl)-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416539.png)
![4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416540.png)
![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11416545.png)
![1-(4-fluorophenyl)-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11416547.png)
![2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B11416555.png)

![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416560.png)
![3-(5-chloro-2-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11416561.png)

![2-Hydroxy-9-methyl-4-oxo-N-(propan-2-YL)-4H-pyrido[1,2-A]pyrimidine-3-carboxamide](/img/structure/B11416570.png)
![N-[2-(4-methylphenyl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11416571.png)
![4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11416579.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N-methyl-2-(8-methylchromeno[4,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B11416582.png)
